molecular formula C9H13NS B025001 1-(Thiophen-2-yl)piperidine CAS No. 19983-20-1

1-(Thiophen-2-yl)piperidine

Cat. No.: B025001
CAS No.: 19983-20-1
M. Wt: 167.27 g/mol
InChI Key: SVUBKHLEMUNAQT-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperidine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential Research on 1-(Thiophen-2-yl)piperidine derivatives highlights their significant role in anticancer studies. For instance, compounds synthesized from 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline demonstrated promising growth inhibition of various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, with a noteworthy comparison to the standard drug paclitaxel (Harishkumar, S., Nd, S., & Sm, S., 2018). Another study on 1,3-diarylpyrazole derivatives containing thiophene reported inhibitory effects against MCF7, MDA-MB-231, HeLa, Raji, and HL60 cancer cells, with specific compounds showing significant growth inhibitory effects (Inceler, N., Yılmaz, A., & Baytas, S., 2013).

Antimicrobial and Antibacterial Activities Synthesis and study of piperidino thiophene analogues have shown promising antimicrobial activity against pathogenic bacteria and fungi, indicating the potential of these compounds in addressing drug resistance issues (Ramalingam, A., & Sarvanan, J., 2020).

Enzyme Inhibitory Activities Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were evaluated for their inhibitory activities against key enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, displaying significant inhibitory potential and suggesting these compounds as leads for further pharmacological studies (Cetin, A., Türkan, F., Bursal, E., & Murahari, M., 2021).

HIV-1 Inhibition Studies on piperidine-substituted thiophene[3,2-d]pyrimidine as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI) showed potent anti-HIV activities against both wild-type and resistant strains, highlighting the potential of these compounds as new drug candidates for HIV-1 treatment (Kang, D., Fang, Z., Huang, B., et al., 2017).

Allosteric Modulation of A1 Adenosine Receptor Research on 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives demonstrated their role as allosteric enhancers of the A1 adenosine receptor, contributing to the understanding of receptor modulation and the potential therapeutic applications (Romagnoli, R., Baraldi, P., Carrión, M. D., et al., 2008).

Safety and Hazards

The safety data sheet for 1-(Thiophen-2-yl)piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Mechanism of Action

Target of Action

The primary target of 1-(Thiophen-2-yl)piperidine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread .

Mode of Action

This compound interacts with LOX, inhibiting its activity . The catalytic site of LOX comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor . LOX converts peptidyl lysine residues to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The inhibition of LOX by this compound prevents this conversion, thereby disrupting the cross-linking of collagens and elastin in the extracellular matrix .

Biochemical Pathways

The inhibition of LOX by this compound affects the extracellular matrix remodeling pathway . This disruption can lead to downstream effects on cell adhesion, migration, and signaling, which are critical processes in tumor growth and metastasis .

Result of Action

The inhibition of LOX by this compound can potentially impede tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin in the extracellular matrix, the compound may disrupt the structural integrity of the tumor microenvironment and inhibit tumor progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the compound’s exposure to light . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-yl)piperidine is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted . It has been suggested that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .

Properties

IUPAC Name

1-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUBKHLEMUNAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479421
Record name 1-(thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-20-1
Record name 1-(thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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